molecular formula C13H8Cl2F2O B6311074 1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene CAS No. 2088943-07-9

1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene

Cat. No.: B6311074
CAS No.: 2088943-07-9
M. Wt: 289.10 g/mol
InChI Key: CBFHTXTXNMMUKT-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a 3-methylphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the 3-methylphenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can produce phenolic compounds.

Scientific Research Applications

1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the 3-methylphenoxy group can influence its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways.

Comparison with Similar Compounds

  • 1,3-Dichloro-2-(4-methylphenoxy)-3,5-difluorobenzene
  • 1,3-Dichloro-2-(3-methylphenoxy)-4,5-difluorobenzene
  • 1,3-Dichloro-2-(3-methylphenoxy)-3,4-difluorobenzene

Uniqueness: 1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene is unique due to the specific positioning of the chlorine, fluorine, and 3-methylphenoxy groups on the benzene ring. This unique arrangement can result in distinct chemical properties and reactivity compared to similar compounds. The specific substitution pattern can influence its interactions with molecular targets and its overall biological activity.

Properties

IUPAC Name

2,4-dichloro-1,5-difluoro-3-(3-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2O/c1-7-3-2-4-8(5-7)18-13-11(14)9(16)6-10(17)12(13)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFHTXTXNMMUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=CC(=C2Cl)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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